molecular formula C13H16N2O3 B558209 (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 62965-35-9

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No. B558209
CAS RN: 62965-35-9
M. Wt: 231.29 g/mol
InChI Key: ZCGHEBMEQXMRQL-LLVKDONJSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines . This compound is also used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” is C11H21NO4 . The molecular weight is 231.29 g/mol . The InChI key is LRFZIPCTFBPFLX-SSDOTTSWSA-N .


Chemical Reactions Analysis

The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The compound is a clear and nearly colorless to pale yellow liquid at room temperature . More specific physical and chemical properties were not found in the sources I retrieved.

Scientific Research Applications

  • N-tert-Butoxycarbonylation of Amines : Heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This process is significant in peptide synthesis as N-tert-butoxycarbonyl amino acids resist racemization during synthesis. The tert-butoxycarbonyl group is easily cleaved, making it valuable in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

  • Synthesis of Amino Acid Derivatives : (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid derivatives have been synthesized and evaluated for cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, indicating potential applications in anticancer drug development (Kumar et al., 2009).

  • Collagen Cross-Linking : An efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in the preparation of collagen cross-links like pyridinoline, was described. This compound is relevant in understanding and potentially manipulating collagen structures (Adamczyk et al., 1999).

  • Mosquito-Larvicidal and Antibacterial Properties : Novel compounds synthesized using 3,3-dimethyl-2-oxobutanoic acid showed moderate mosquito-larvicidal and antibacterial activities. This suggests potential applications in developing treatments for malaria and bacterial infections (Castelino et al., 2014).

  • Synthesis of Nonaqueous Amino Acid Derivatives : The tert-butyloxycarbonyl group is quantitatively cleaved from N-blocked amino acids and peptides, facilitating the determination of amino acid derivatives. This process is important in the analysis and synthesis of peptides (Ehrlich-Rogozinski, 1974).

  • Solid-Phase Synthesis of Peptide Alpha-Carboxamides : N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, synthesized using (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, was found suitable for solid-phase synthesis of peptide alpha-carboxamides, a critical process in peptide synthesis (Gaehde & Matsueda, 2009).

Safety And Hazards

While specific safety and hazards information for this compound was not found in the sources I retrieved, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid getting them in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

CAS RN

62965-35-9
Record name N-tert-Butoxycarbonyl-L-tert-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62965-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062965359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(tert-butoxycarbonyl)-3-methyl-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Citations

For This Compound
31
Citations
B Zhou, CX Ye, E Meggers - European Journal of Organic …, 2023 - Wiley Online Library
N‐Boc‐protected α‐amino acids are synthesized in two steps from linear or branched carboxylic acid feedstocks. In the first step, the carboxylic acid is coupled with tert‐butyl …
M Cai, F Ma, C Hu, H Li, F Cao, Y Li, J Dong… - Bioorganic & Medicinal …, 2023 - Elsevier
Ferroptosis is a new type of regulated, non-apoptotic cell death driven by iron-dependent phospholipid peroxidation. Inducing cell ferroptosis by inactivating glutathione peroxidase 4 (…
Number of citations: 1 www.sciencedirect.com
X Yu, J Xu, Y Shen, KM Cahuzac, K Park… - Journal of Medicinal …, 2022 - ACS Publications
We recently reported a potent, selective, and in vivo efficacious AKT degrader, MS21, which is a von Hippel–Lindau (VHL)-recruiting proteolysis targeting chimera (PROTAC) based on …
Number of citations: 21 pubs.acs.org
M Zhu, T Fu, M You, J Cao, H Yang, X Chen… - Bioorganic & Medicinal …, 2023 - Elsevier
In this paper, a series of peptidomimetic SARS-CoV-2 3CL protease inhibitors with new P2 and P4 positions were synthesized and evaluated. Among these compounds, 1a and 2b …
Number of citations: 3 www.sciencedirect.com
FR Rocho, SJ Snipas, A Shamim, W Rut… - The FEBS …, 2023 - Wiley Online Library
The SARS‐CoV‐2 main protease (M pro ) holds significant importance as a biological target in combating coronaviruses due to its importance in virus replication. Considering the …
Number of citations: 3 febs.onlinelibrary.wiley.com
B Dale, C Anderson, KS Park… - ACS Pharmacology & …, 2022 - ACS Publications
Enhancer of zeste homolog 2 (EZH2), a catalytic subunit of polycomb repressive complex 2 (PRC2), is overexpressed in triple-negative breast cancer (TNBC), correlating with poor …
Number of citations: 16 pubs.acs.org
DW Kang, JH Kim, KM Kim, S Cho, HW Jang… - Pharmaceutics, 2021 - mdpi.com
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis, a fatal neuromuscular disease. Edaravone is …
Number of citations: 2 www.mdpi.com
M Walz - tuprints.ulb.tu-darmstadt.de
Because of its various potential applications, FKBP51 emerged as an interesting target protein for pharmacological research. In spite of many attempts, however, no conventional ligand …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de
Y Zhang, BA Seigal, NK Terrett, RL Talbott… - ACS Medicinal …, 2015 - ACS Publications
A series of dimeric macrocyclic compounds were prepared and evaluated as antagonists for inhibitor of apoptosis proteins. The most potent analogue 11, which binds to XIAP and c-IAP …
Number of citations: 18 pubs.acs.org
C Xu, F Meng, KS Park, AJ Storey, W Gong… - Cell chemical …, 2022 - ncbi.nlm.nih.gov
Nuclear receptor binding SET domain protein 3 (NSD3), a gene located within the 8p11-p12 amplicon frequently detected in human cancers, encodes a chromatin modulator and an …
Number of citations: 0 www.ncbi.nlm.nih.gov

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